molecular formula C19H17NO2 B11308776 8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11308776
M. Wt: 291.3 g/mol
InChI Key: HAGDQBJXZGWJPZ-UHFFFAOYSA-N
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Description

8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Methyl and Carboxamide Groups: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate. The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells to modulate signaling pathways.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical processes.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    Benzoxepine Derivatives: Compounds with similar benzoxepine ring structures but different substituents, which may exhibit different biological activities and properties.

    Carboxamide Derivatives: Compounds with carboxamide functional groups but different core structures, which may have varying therapeutic potentials.

List of Similar Compounds

  • 8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
  • 8-methyl-N′-(2,4-dinitrophenyl)-2-oxopyrimido[2,1-b][1,3]benzothiazole-4-carbohydrazide

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

8-methyl-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H17NO2/c1-13-4-7-17(8-5-13)20-19(21)16-9-10-22-18-11-14(2)3-6-15(18)12-16/h3-12H,1-2H3,(H,20,21)

InChI Key

HAGDQBJXZGWJPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2

Origin of Product

United States

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